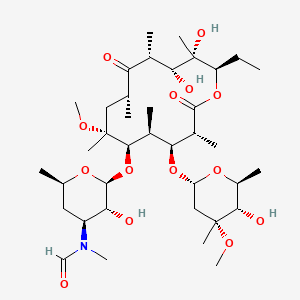

N-Demethyl-N-formyl Clarithromycin

Description

Properties

IUPAC Name |

N-[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H67NO14/c1-14-26-38(10,46)31(43)21(4)28(41)19(2)16-37(9,48-13)33(53-35-29(42)25(39(11)18-40)15-20(3)49-35)22(5)30(23(6)34(45)51-26)52-27-17-36(8,47-12)32(44)24(7)50-27/h18-27,29-33,35,42-44,46H,14-17H2,1-13H3/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUSOKRVLWZDKB-KCBOHYOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C=O)O)(C)OC)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C=O)O)(C)OC)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H67NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747469 | |

| Record name | PUBCHEM_71315393 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

761.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127140-69-6 | |

| Record name | 3''-N-Demethyl-3''-N-formylclarithromycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127140696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PUBCHEM_71315393 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3''-N-DEMETHYL-3''-N-FORMYLCLARITHROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT9J2WL9SG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation and Metabolic Pathways

Characterization of Metabolite Profiles in Biotransformation Systems

In vitro studies using human liver microsomes have been instrumental in identifying the metabolites of clarithromycin (B1669154). These systems have confirmed the formation of two major metabolites: 14-(R)-hydroxy-clarithromycin and N-desmethyl-clarithromycin. nih.govresearchgate.net The presence of N-desmethyl-clarithromycin in these incubates provides the foundation for the subsequent formation of N-demethyl-N-formyl clarithromycin.

Further analysis of clarithromycin's biotransformation has been conducted using fungal systems. For instance, studies with Trichoderma harzianum and Pleurotus ostreatus have shown the degradation of clarithromycin into various byproducts. unibas.it While P. ostreatus produces metabolites similar to those found in human liver, including N-desmethyl-clarithromycin, T. harzianum leads to inactive metabolites through the cleavage of the glycosidic bond. unibas.it These studies highlight the diverse metabolic capabilities of different biological systems.

Table 1: Key Research Findings on Clarithromycin Metabolism

| Research Area | Key Finding | Organism/System | Reference(s) |

|---|---|---|---|

| Primary Metabolic Pathways | N-demethylation, 14-hydroxylation, and hydrolysis of the cladinose (B132029) sugar are the three main metabolic routes. | Human | asm.orgnih.gov |

| Major Metabolites | 14-(R)-hydroxy-clarithromycin (active) and N-desmethyl-clarithromycin (inactive) are the major metabolites. | Human | nih.govresearchgate.netbiomedres.us |

| Key Enzyme | CYP3A4 is the primary enzyme responsible for both N-demethylation and 14-hydroxylation. | Human | pharmgkb.orgnih.govebmconsult.comjst.go.jp |

| Enzyme Inhibition | Clarithromycin is a potent inhibitor of CYP3A4, leading to nonlinear pharmacokinetics. | Human | asm.orgebmconsult.comnih.gov |

| In Vitro Fungal Metabolism | P. ostreatus produces N-desmethyl-clarithromycin, while T. harzianum degrades clarithromycin via cleavage of the glycosidic bond. | Fungi | unibas.it |

Stability and Degradation Pathways of the Compound

The stability of clarithromycin and its derivatives is a critical factor influencing their persistence and potential impact. Clarithromycin itself is known to be more stable in acidic conditions compared to its predecessor, erythromycin (B1671065). acs.org However, it does undergo degradation, particularly at very low pH. Below pH 3, clarithromycin degrades primarily through the loss of the cladinose sugar ring. researchgate.net

Studies have shown that the degradation of clarithromycin in acidic solutions follows pseudo-first-order kinetics. researchgate.net The primary degradation product is 5-O-desosaminyl-6-O-methyl-erythronolide A. researchgate.net The stability of this compound specifically is not extensively detailed, but as a derivative of clarithromycin, it would likely be susceptible to similar degradation pathways, particularly acid-catalyzed hydrolysis of the glycosidic linkages.

Comparative Metabolic Pathways with Other Macrolide Antibiotics

The principal metabolic reactions for 14-membered macrolides such as clarithromycin and erythromycin are N-demethylation of the desosamine (B1220255) sugar and hydroxylation of the aglycone ring. nih.govnih.gov These reactions are mainly catalyzed by the CYP3A4 isoenzyme. nih.govnih.gov Both clarithromycin and erythromycin are metabolized by CYP3A4 into N-demethylated metabolites. nih.govpharmgkb.org Specifically, clarithromycin is converted to N-desmethylclarithromycin, while erythromycin is transformed into N-desmethylerythromycin. nih.govpharmgkb.org

A key feature of clarithromycin's metabolism is its conversion to 14-hydroxyclarithromycin, a metabolite that possesses significant antibacterial activity, sometimes even greater than the parent compound against certain pathogens like Haemophilus influenzae. nih.govresearchgate.net This active metabolite works in conjunction with clarithromycin, contributing to its therapeutic effect. drugbank.com The formation of this compound represents another, more specific, metabolic route. asm.orgfda.gov While N-demethylation is a common step for many macrolides, subsequent N-formylation is a documented pathway for clarithromycin and other next-generation macrolides. asm.org

In contrast, other macrolides follow different metabolic pathways. Azithromycin (B1666446), a 15-membered azalide, is structurally distinct, which makes it a poor substrate for CYP3A4. nih.govpharmgkb.org Consequently, it undergoes very limited hepatic metabolism, which contributes to its longer half-life and fewer drug-drug interactions compared to clarithromycin and erythromycin. nih.gov Roxithromycin is also noted for its minimal metabolism, a property attributed to a structural modification that hinders enzymatic action. rsc.org

The interaction with CYP3A4 is a critical point of differentiation. Erythromycin and clarithromycin are known to form inactive complexes with CYP3A4, leading to mechanism-based inhibition of the enzyme. nih.govnih.govnih.gov This inhibition is the primary reason for the significant drug-drug interactions associated with these two macrolides. Azithromycin's lack of significant interaction with CYP3A4 means it has a much lower potential for such interactions. nih.govnih.gov

The following table provides a comparative summary of the metabolic pathways for these selected macrolide antibiotics.

Table 1: Comparative Metabolic Features of Selected Macrolide Antibiotics

| Feature | Clarithromycin | Erythromycin | Azithromycin | Roxithromycin |

| Lactone Ring | 14-membered nih.govpharmgkb.org | 14-membered nih.govpharmgkb.org | 15-membered (Azalide) nih.govpharmgkb.org | 14-membered rsc.org |

| Primary Metabolic Enzyme | CYP3A4 nih.govpharmgkb.org | CYP3A4 nih.govpharmgkb.org | Not significantly metabolized by CYP3A4 nih.gov | Minimal Metabolism rsc.org |

| Key Metabolic Pathways | N-demethylation, Hydroxylation, N-formylation nih.govasm.orgrwandafda.gov.rw | N-demethylation nih.govpharmgkb.org | Largely unmetabolized asm.org | Minimal Metabolism rsc.org |

| Notable Metabolites | 14-hydroxyclarithromycin (active), N-desmethylclarithromycin, this compound nih.govasm.orgrwandafda.gov.rw | N-desmethylerythromycin nih.govpharmgkb.org | Not applicable | Not applicable |

| CYP3A4 Inhibition | Yes (Mechanism-based inhibitor) nih.govnih.gov | Yes (Mechanism-based inhibitor) nih.govnih.gov | No significant inhibition nih.govnih.gov | Not applicable |

Chemical Synthesis and Derivatization

Laboratory Synthesis Methodologies

The laboratory synthesis of N-Demethyl-N-formyl Clarithromycin (B1669154) is primarily a semi-synthetic process that starts with a pre-existing macrolide structure. The key transformations involve the removal of a methyl group from the nitrogen atom of the desosamine (B1220255) sugar, followed by the introduction of a formyl group.

The initial and critical step in the synthesis is the N-demethylation of the dimethylamino group on the desosamine sugar of a macrolide. Clarithromycin is metabolized in the liver via pathways that include N-demethylation, yielding N-desmethylclarithromycin. asm.orgnih.govpharmgkb.org This naturally occurring process highlights a key site for chemical modification. In a laboratory setting, achieving selective N-demethylation can be a synthetic challenge due to the presence of multiple reactive sites on the macrolide scaffold. nih.gov Often, synthetic routes may start from an N-demethylated precursor, such as N-demethyl-6-O-methylerythromycin A, which is a known impurity in clarithromycin synthesis. nih.govcore.ac.uk

Once the secondary amine (the N-demethyl derivative) is obtained, a formyl group (-CHO) is introduced. A documented method for the N-formylation of a de(N-methyl) macrolide derivative involves the use of potassium cyanide and dimethyl malonate in methanol (B129727). rsc.org The reaction mixture is heated, leading to the formation of the N-formyl product. rsc.org This specific transformation highlights a method for converting the secondary amine of the demethylated clarithromycin into a formamide (B127407).

Table 1: Example of a Laboratory N-Formylation Reaction

| Parameter | Condition | Source |

| Starting Material | De(N-methyl) erythromycin (B1671065) A | rsc.org |

| Reagents | Potassium cyanide, Dimethyl malonate | rsc.org |

| Solvent | Methanol | rsc.org |

| Temperature | Stirred at 45°C, then refluxed | rsc.org |

| Duration | 48 hours | rsc.org |

This interactive table summarizes the conditions for a typical N-formylation reaction on a macrolide scaffold.

Another potential route for formylation mentioned in the context of macrolide synthesis involves the use of formic acid and formaldehyde, followed by refluxing. google.com

The purification of N-Demethyl-N-formyl Clarithromycin and other synthetic analogues is crucial to isolate the target compound from unreacted starting materials, reagents, and side products. Several standard chromatographic and crystallization techniques are employed.

Column Chromatography : This is a fundamental technique for purification. For instance, the crude product from the N-formylation reaction can be purified by column chromatography on silica (B1680970) gel. rsc.org

Crystallization/Recrystallization : This method is used to obtain high-purity crystalline solids. Different solvent systems can be used, such as ketone-based organic solvents (e.g., acetone) for purifying crude clarithromycin by removing impurities like 6,11-di-O-methylerythromycin A. google.com Recrystallization from solvents like ethyl acetate (B1210297) or chloroform (B151607) has also been used for purifying clarithromycin intermediates. google.com

Trituration : This involves washing the crude product with a solvent in which the desired compound is insoluble, but the impurities are soluble. This technique has been used in the purification of clarithromycin derivatives. acs.org

Table 2: Purification Techniques for Macrolide Analogues

| Technique | Description | Application Example | Source |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Purification of N-formylated macrolide derivatives on silica gel. | rsc.org |

| Recrystallization | Purification of solid compounds based on differences in solubility. | Refining 6-O-methylerythromycin A N-oxide from ethyl acetate or chloroform. | google.com |

| Trituration | Washing a solid with a solvent to remove soluble impurities. | Purifying clarithromycin 9-(Z)-oxime from a sticky wet cake. | acs.org |

| Filtration with Specific Solvents | Using a solvent that dissolves the product but not certain impurities. | Using acetone (B3395972) to dissolve clarithromycin while leaving 6,11-di-O-methylerythromycin A as an insoluble solid. | google.com |

This interactive table outlines common strategies for the purification and isolation of clarithromycin and its synthetic analogues.

Chemical Reactivity and Transformation Pathways of this compound

The structure of this compound contains several reactive sites, including the 14-membered lactone ring, multiple hydroxyl groups, the cladinose (B132029) and desosamine sugars, and the N-formyl group itself. The N-formyl group introduces a formamide functionality, which has distinct reactivity compared to the original dimethylamino group. It can potentially undergo hydrolysis under acidic or basic conditions to revert to the N-demethyl analogue. The macrolide scaffold itself is subject to various transformations, such as modifications at the C11, C12, and C13 positions, which have been explored to create derivatives with enhanced properties. researchgate.net Furthermore, the development of ketolides, which involves removing the cladinose sugar and oxidizing the C3-hydroxyl group, demonstrates the potential for significant alteration of the aglycone core. acs.org

Potential for Analog Synthesis and Structural Modification

The existence of this compound as a synthetic derivative opens up possibilities for creating a new family of clarithromycin analogues. The N-formyl group serves as a unique chemical handle for further structural diversification.

Researchers have extensively modified the clarithromycin scaffold to overcome bacterial resistance and improve its pharmacological profile. acs.orgthieme-connect.com These modifications have targeted various positions:

C11 and C12 Positions : The 11,12-diol moiety has been converted into cyclic carbamates, a key feature in some ketolide antibiotics. nih.gov

C13 Position : Alterations at this position can enhance hydrophobic interactions with the bacterial ribosome. researchgate.net

Desosamine Sugar : The amino group at the 3''-position is a frequent site for modification. The N-demethyl-N-formyl derivative itself is an example of such a modification. This site could be further derivatized, for example, by reducing the formyl group to a methyl group (re-methylation) or by replacing it with larger substituents to explore structure-activity relationships.

The N-demethylated intermediate is particularly valuable, as it allows for the introduction of a wide variety of substituents at the nitrogen atom, moving beyond simple formylation to create novel N-alkyl or N-acyl derivatives with potentially new biological activities.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatographic techniques are fundamental in the analysis of N-Demethyl-N-formyl Clarithromycin (B1669154), providing the necessary separation and sensitivity for its detection in various matrices.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Clarithromycin and its related substances, including N-Demethyl-N-formyl Clarithromycin. The development of robust and validated HPLC methods is essential for quality control in pharmaceutical manufacturing. nih.govresearchgate.net

Several studies have focused on creating simple, selective, and sensitive isocratic HPLC methods for impurity profiling of Clarithromycin bulk samples. researchgate.net These methods often utilize a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer. researchgate.netrroij.com For instance, one method employs an XTerra RP18 column kept at 56°C with a mobile phase of acetonitrile, 0.2 M potassium phosphate buffer (pH 6.80), and water (40:3.5:56.5). researchgate.net Another approach uses a C-18 column with a mobile phase of acetonitrile and aqueous trifluoroacetic acid. core.ac.uk

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. rroij.comcore.ac.uk Key validation parameters include:

Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the detector response over a specified range. who.int

Precision: This is assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision), with relative standard deviation (%RSD) values typically expected to be low. core.ac.ukwho.int

Accuracy: Determined by recovery studies, where a known amount of the impurity is added to a sample and the recovery is measured. researchgate.netwho.int

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. who.intresearchgate.net

A developed HPLC method for Clarithromycin tablets demonstrated good linearity, precision, accuracy, and robustness. nih.gov The retention time for Clarithromycin in one method was approximately 4.1 minutes, allowing for a relatively short run time. rroij.com

Table 1: Example of HPLC Method Parameters for Clarithromycin Analysis

| Parameter | Value |

| Column | C18, 5 µm, 250 x 4.6 mm |

| Mobile Phase | Acetonitrile : 0.2 M Potassium Phosphate Buffer (pH 6.80) : Water (40 : 3.5 : 56.5) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Column Temperature | 55°C |

| Data sourced from multiple studies. nih.govresearchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the trace analysis and identification of metabolites like this compound. mdpi.comnih.gov Its high sensitivity and selectivity make it ideal for detecting low levels of compounds in complex biological matrices. frontiersin.org

LC-MS/MS methods have been developed for the simultaneous determination of Clarithromycin and its metabolites in various samples, including plasma, epithelial lining fluid, and broncho-alveolar cells. nih.gov These methods often involve a protein precipitation step for sample preparation, followed by analysis using a C18 column and a mobile phase of acetonitrile and an ammonium (B1175870) acetate (B1210297) buffer. nih.govfrontiersin.org The mass spectrometer is typically operated in the positive ion mode, monitoring specific precursor-to-product ion transitions for each analyte. nih.gov

For instance, a UPLC-MS/MS method for Clarithromycin in human plasma utilized a C18 column with a mobile phase of methanol (B129727) and 5.0 mM ammonium formate (B1220265) (pH 3.0) and had a short analysis time of 1.5 minutes. core.ac.uk Another study used LC-MS/MS to identify N-desmethyl clarithromycin as a metabolite in environmental water samples. researchgate.net

The validation of LC-MS/MS methods includes assessing parameters such as selectivity, linearity, accuracy, precision, recovery, and matrix effects. nih.gov The high sensitivity of LC-MS/MS allows for low limits of detection, often in the nanogram per milliliter (ng/mL) range. core.ac.uklcms.cz

Application as a Reference Standard in Impurity Profiling

This compound is used as a reference standard for the quality control and impurity profiling of Clarithromycin. synthinkchemicals.comusp.org As a known impurity listed in pharmacopeias (e.g., Clarithromycin EP Impurity H, USP Clarithromycin Impurity H), its availability as a certified reference material is crucial for accurate identification and quantification in drug substances and products. synthinkchemicals.comsynzeal.comsigmaaldrich.com

Reference standards are essential for:

Peak identification: By comparing the retention time of a peak in a sample chromatogram to that of the reference standard, the presence of this compound can be confirmed.

Quantification: The concentration of the impurity in a sample can be determined by comparing its peak area to the peak area of a known concentration of the reference standard.

Method validation: Reference standards are used to assess the performance of analytical methods, including specificity, linearity, and accuracy. synzeal.com

The use of this compound as a reference standard is a critical part of the Abbreviated New Drug Application (ANDA) filing process with regulatory agencies like the FDA. synthinkchemicals.com

Methodologies for Quantifying Related Substances in Complex Matrices

Quantifying related substances like this compound in complex matrices such as pharmaceutical formulations and biological fluids presents analytical challenges due to the presence of interfering substances. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that has been successfully applied for the extraction of macrolide antibiotics and their metabolites from complex matrices like chicken tissues and eggs. nih.gov This method, coupled with UHPLC-MS/MS, provides a sensitive and efficient way to quantify trace levels of these compounds. nih.gov The QuEChERS procedure typically involves an extraction step with an organic solvent like acetonitrile, followed by a cleanup step using a sorbent to remove matrix components. nih.gov

For pharmaceutical dosage forms, HPLC methods are commonly used. researchgate.net A high-performance liquid chromatographic method was developed to estimate and identify non-polar related substances that elute after N-demethyl-N-formyl-6-O-methyl-erythromycin A in clarithromycin bulk drug, with a detection limit of 0.02% (w/w). researchgate.net These methods must be robust and able to separate the impurities from the main drug peak and other excipients present in the formulation. researchgate.net

Pharmacokinetic and Mechanistic Interaction Studies Non Clinical

Pre-clinical Pharmacokinetics in Animal Models

Animal models, particularly rats, have been essential in elucidating the pharmacokinetic behavior of clarithromycin (B1669154) and its various metabolites.

Physiologically Based Pharmacokinetic (PBPK) Modeling for Prediction of Metabolic Fate

PBPK modeling is a sophisticated computational tool used to simulate the ADME (absorption, distribution, metabolism, and excretion) of drugs and to predict drug-drug interactions (DDIs). journal-dtt.org PBPK models for clarithromycin have been developed to understand its complex, nonlinear pharmacokinetics and its significant DDI potential. uni-heidelberg.denih.gov These models incorporate key metabolic pathways, including metabolism by CYP3A4, and the mechanism-based inhibition of this enzyme. uni-heidelberg.deresearchgate.net By simulating the inactivation of CYP3A in both the intestine and the liver, these models can accurately predict the autoinhibition of clarithromycin's own metabolism and its effect on co-administered drugs like midazolam. nih.govresearchgate.netnih.gov While N-demethyl-N-formyl clarithromycin may not be explicitly modeled as a separate entity in all published PBPK models, its formation is an implicit part of the N-demethylation pathway that is a cornerstone of these predictive models.

Enzymatic Interaction Mechanisms

The interaction of clarithromycin and its metabolites with drug-metabolizing enzymes, particularly the cytochrome P450 system, is a subject of extensive study due to its clinical relevance in drug interactions.

Cytochrome P450 (CYP) Enzyme Inhibition by Clarithromycin Metabolites (including N-demethylation pathway)

Clarithromycin is a potent inhibitor of CYP3A4. ebmconsult.comdrugbank.com This inhibition is not caused by the parent drug alone but is significantly enhanced by its metabolites. The N-demethylation pathway is crucial in this process. ebmconsult.comresearchgate.net Clarithromycin is metabolized by CYP3A4 to N-desmethylclarithromycin. pharmgkb.orgnih.gov This metabolite is then further oxidized to a reactive nitrosoalkane intermediate. ebmconsult.comresearchgate.net This intermediate is key to the potent inhibition of the enzyme. While this compound is a known metabolite, the primary mechanism of CYP3A4 inhibition is attributed to the formation of the nitrosoalkane from the N-desmethyl intermediate. pharmgkb.orgebmconsult.com Studies using human liver microsomes have confirmed that the metabolism of clarithromycin is a prerequisite for its strong inhibitory effect on CYP3A4. nih.gov

Table 1: In Vitro Inhibition of Human CYP3A4 by Clarithromycin

| Parameter | Value | Enzyme System | Comments |

|---|---|---|---|

| IC₅₀ | 56 µM | Triazolam α-hydroxylation | Represents the concentration causing 50% inhibition. medchemexpress.com |

| Kᵢ | 43 µM | Triazolam α-hydroxylation | A measure of the binding affinity of the inhibitor to the enzyme. medchemexpress.com |

| Kₘ (N-demethylation) | 59.1 ± 24.0 µM | Human Liver Microsomes | Substrate concentration at half-maximal velocity for N-demethylation. nih.gov |

| Kₘ (14-hydroxylation) | 48 ± 17.7 µM | Human Liver Microsomes | Substrate concentration at half-maximal velocity for 14-hydroxylation. nih.gov |

This table is interactive. Click on the headers to sort.

Mechanism-Based Inactivation of CYP Enzymes

The inhibition of CYP3A4 by clarithromycin is a classic example of mechanism-based inactivation (MBI). ebmconsult.commedsafe.govt.nz In this process, the enzyme metabolizes the inhibitor (clarithromycin) into a reactive intermediate that binds tightly, often covalently, to the enzyme, rendering it inactive. ebmconsult.comdrugbank.com The N-demethylation of clarithromycin is the initial step that leads to the formation of a nitrosoalkane metabolite. ebmconsult.comresearchgate.net This reactive species then forms a stable, quasi-irreversible metabolic-intermediate (MI) complex with the ferrous iron in the heme group of the CYP3A4 enzyme. nih.govnih.govebmconsult.com This inactivation is time-dependent and requires the synthesis of new enzyme protein to restore metabolic activity, which is why the drug interactions can be long-lasting. ebmconsult.commedsafe.govt.nz The inactivation of CYP3A4 in both the gut wall and the liver is a major reason for the numerous clinically significant drug interactions seen with clarithromycin. nih.gov

Table 2: Parameters for Mechanism-Based Inactivation of CYP3A by Clarithromycin

| Parameter | Value | Site | Source |

|---|---|---|---|

| kᵢₙₐ꜀ₜ | 2.5–4.3 h⁻¹ | Human Liver Microsomes | Maximal rate of inactivation. nih.gov |

| Kₗ | 4–31 mg/L | Human Liver Microsomes | Concentration at half-maximal inactivation. nih.gov |

| kᵢₙₐ꜀ₜ (modeled) | 0.4 h⁻¹ | Liver (in vivo prediction) | Optimized value from PBPK modeling. nih.gov |

| kᵢₙₐ꜀ₜ (modeled) | 4 h⁻¹ | Intestine (in vivo prediction) | Optimized value from PBPK modeling. nih.gov |

| Kᵢ (modeled) | 5.3 µM | Liver & Intestine (in vivo prediction) | Optimized value from PBPK modeling. nih.gov |

This table is interactive. Click on the headers to sort.

Interactions with Efflux Transporter Proteins (e.g., P-glycoprotein)

Efflux transporters are proteins that actively pump substrates, including many drugs, out of cells, playing a critical role in drug absorption, distribution, and elimination. researchgate.net P-glycoprotein (P-gp), a prominent efflux pump, is a key factor in multidrug resistance and significant drug-drug interactions. researchgate.netcbg-meb.nl

The interaction of clarithromycin with various transporters has been systematically assessed, revealing unique inhibition profiles for each transporter. toku-e.com However, these studies primarily focus on the parent drug. The role of efflux pumps is also crucial in bacterial resistance, where they expel antibiotics like clarithromycin from the bacterial cell, and inhibitors of these pumps can help restore antibiotic efficacy. researchgate.netmdpi.com

Table 1: Documented Interaction of Clarithromycin with Efflux Transporters (Note: Data specific to this compound is not available; the following data pertains to the parent compound, Clarithromycin.)

| Transporter | Interaction Type | Effect |

| P-glycoprotein (P-gp) | Inhibition | Potent inhibitor |

| Breast Cancer Resistance Protein (BCRP) | Inhibition | Documented inhibitor |

| Multidrug Resistance-Associated Protein 2 (MRP2) | Inhibition | Documented inhibitor |

Implications for Co-administered Drug Disposition (Mechanistic Aspects)

The inhibition of efflux transporters, particularly P-glycoprotein located in the intestines, liver, kidneys, and blood-brain barrier, has profound implications for the pharmacokinetics of other drugs. cbg-meb.nlmedscape.com The primary mechanism involves the reduction of efflux-mediated clearance of co-administered drugs that are substrates of P-gp.

When clarithromycin inhibits P-gp, it can significantly increase the absorption and decrease the elimination of P-gp substrates, leading to elevated plasma concentrations and a higher risk of toxicity. cbg-meb.nl For instance, co-administration of clarithromycin with digoxin (B3395198), a classic P-gp substrate, results in increased digoxin serum levels. cbg-meb.nl Similarly, interactions with other drugs like colchicine (B1669291) and various direct oral anticoagulants (DOACs) are mechanistically linked to clarithromycin's potent inhibition of both P-gp and the metabolic enzyme CYP3A4. cbg-meb.nlnih.govmedscape.com

Table 2: Mechanistic Implications of Clarithromycin's P-gp Inhibition on Co-administered Drugs (Note: The following mechanisms are established for the parent compound, Clarithromycin. The specific contribution of this compound is not individually characterized.)

| Co-administered Drug Class | P-gp Substrate Example | Mechanistic Consequence of P-gp Inhibition by Clarithromycin |

| Cardiac Glycosides | Digoxin | Increased oral bioavailability and reduced renal clearance, leading to elevated serum concentrations. cbg-meb.nl |

| Anticoagulants | Dabigatran, Rivaroxaban, Apixaban | Increased absorption and plasma exposure due to intestinal P-gp inhibition. nih.gov |

| Gout Agents | Colchicine | Increased exposure due to dual inhibition of P-gp and CYP3A4. cbg-meb.nl |

| Statins | Atorvastatin, Simvastatin | Increased plasma concentrations, primarily due to CYP3A4 inhibition, but P-gp inhibition may also contribute. |

| Calcium Channel Blockers | Verapamil | Increased oral bioavailability and systemic exposure. |

Biological Activity and Structure Activity Relationships in Vitro/mechanistic

In Vitro Antimicrobial Activity Assessments

The antimicrobial effect of N-Demethyl-N-formyl Clarithromycin (B1669154), much like its parent compound, is centered on its ability to disrupt bacterial protein synthesis.

Ribosomal Binding and Protein Synthesis Inhibition Mechanisms

Macrolide antibiotics, including clarithromycin and its derivatives, exert their bacteriostatic or bactericidal effects by targeting the bacterial ribosome. drugbank.com They specifically bind to the 50S ribosomal subunit, which is a crucial component of the protein synthesis machinery in bacteria. toku-e.comresearchgate.net This binding action obstructs the process of translocation, where aminoacyl transfer-RNA (tRNA) is moved, thereby halting the elongation of the polypeptide chain. drugbank.comcore.ac.uk The binding site for many macrolides is located within the peptide exit tunnel on the 23S rRNA component of the 50S subunit. researchgate.net The interaction with the ribosome is reversible. core.ac.uk

Resistance to macrolides can develop through various mechanisms, including mutations in the 50S rRNA that prevent the antibiotic from binding effectively, allowing protein synthesis to proceed uninhibited. toku-e.com

Comparative Efficacy with Clarithromycin and Other Macrolides

Clarithromycin generally exhibits a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria. drugbank.com It has demonstrated greater in vitro activity than erythromycin (B1671065) against susceptible organisms. drugbank.com The activity of clarithromycin is enhanced by its metabolite, 14-hydroxyclarithromycin, which often works synergistically with the parent compound. drugbank.comccjm.org

Potential Synergistic or Antagonistic Interactions with Other Antimicrobial Agents

Studies have investigated the combination of clarithromycin with other antimicrobial agents to enhance efficacy, particularly against resistant organisms. For instance, clarithromycin has been studied in combination with agents like linezolid, moxifloxacin (B1663623), amikacin, and tigecycline (B611373) against Mycobacterium abscessus complex. nih.gov These studies have revealed both synergistic and indifferent effects depending on the specific drug combination and the bacterial subspecies. nih.gov For example, a synergistic effect was more frequently observed for the combination of clarithromycin and moxifloxacin against M. massiliense compared to M. abscessus. nih.gov Similarly, combinations of azithromycin (B1666446), another macrolide, with minocycline (B592863) have shown synergistic interactions against Pythium insidiosum in vitro. nih.gov The potential for N-Demethyl-N-formyl Clarithromycin to engage in similar interactions exists, though specific studies are needed for confirmation.

Structural-Activity Relationship (SAR) Studies Related to N-Demethylation and Formylation

The structural modifications of N-demethylation and N-formylation on the desosamine (B1220255) sugar of clarithromycin are critical to its biological activity. The N,N-dimethylamino group on the desosamine sugar is a key feature for the antibacterial activity of many macrolides. Altering this group, such as through demethylation and subsequent formylation, can impact the molecule's interaction with the ribosomal binding site. nih.gov

The formyl group, in particular, introduces a different chemical functionality that can alter the compound's polarity, size, and hydrogen bonding capabilities, thereby affecting its binding affinity and efficacy. The presence of N-desmethyl and N-formyl groups may alter the antibacterial activity or pharmacokinetics if present above certain thresholds.

Conformational Analysis and Stereochemical Considerations

The three-dimensional conformation of macrolide antibiotics is crucial for their biological activity, as it dictates how they fit into the ribosomal binding pocket. The 14-membered lactone ring of clarithromycin and its derivatives is not rigid and can adopt different conformations in solution versus when bound to the ribosome.

The N-formyl group in this compound can exist in different rotational positions (rotamers) relative to the rest of the molecule. Molecular modeling studies have indicated the possibility of different orientations of the formyl group, which could influence its interaction with the ribosome. The stereochemistry of the numerous chiral centers within the macrolide ring is also fundamental to its activity.

Investigation of Other Non-Antimicrobial Biological Activities

Beyond their antimicrobial effects, macrolides like clarithromycin have been noted for their immunomodulatory and anti-inflammatory properties. toku-e.com These effects are thought to occur through the inhibition of pro-inflammatory cytokine production. toku-e.com Clarithromycin has been shown to suppress the production of these cytokines by inhibiting the transcription factor NF-κB. toku-e.com While not directly investigated for this compound in the provided results, its structural similarity to clarithromycin suggests it might possess similar non-antimicrobial biological activities.

Future Research Directions and Translational Perspectives Non Clinical

Advanced Spectroscopic and Chromatographic Characterization

The structural elucidation and quantification of N-Demethyl-N-formyl Clarithromycin (B1669154) heavily rely on sophisticated analytical techniques. Future research will continue to push the boundaries of these methods to achieve even greater sensitivity and specificity.

High-performance liquid chromatography (HPLC) is a cornerstone for the separation and analysis of Clarithromycin and its impurities. researchgate.net A stability-indicating HPLC method has been developed to separate Clarithromycin from its related substances, including N-Demethyl-N-formyl Clarithromycin. researchgate.net Further advancements can be anticipated in the development of novel stationary phases and mobile phase compositions to enhance resolution and reduce run times. The use of reversed-phase chromatographic media based on porous hybrid organic-inorganic particles represents a promising avenue for improving separation efficiency. researchgate.net

Liquid chromatography coupled with mass spectrometry (LC/MS) is an indispensable tool for the characterization of impurities. researchgate.net Selective reversed-phase LC/MS(n) methods, utilizing ion trap mass spectrometers, have been successfully employed for the structural elucidation of unknown compounds in macrolide antibiotics. researchgate.netresearchgate.net Future efforts will likely focus on the application of high-resolution mass spectrometry (HRMS) to provide more accurate mass measurements, aiding in the definitive identification of trace-level impurities.

Table 1: Chromatographic Methods for Clarithromycin and Related Substances

| Technique | Column | Mobile Phase | Detection | Application |

| HPLC | XTerra RP18, 5 µm, 250×4.6 mm | Acetonitrile (B52724) – 0.2 M potassium phosphate (B84403) buffer pH 6.80 – water (40 : 3.5 : 56.5) | UV | Impurity profiling of Clarithromycin bulk samples. researchgate.net |

| LC/MS(n) | Not specified | Not specified | Electrospray ionization (ESI) | Characterization of Clarithromycin components. researchgate.net |

This table is interactive. Users can sort and filter the data.

Computational Modeling for Mechanistic Elucidation and Prediction

Computational modeling offers a powerful in-silico approach to understand the formation and behavior of this compound. nih.gov These models can provide insights into reaction mechanisms and predict the formation of metabolites and degradation products, complementing experimental data.

Mechanistic computational models can be used to explore the biotransformation pathways of drugs. nih.gov By simulating the interactions of Clarithromycin with metabolic enzymes, researchers can predict the likelihood of N-demethylation followed by N-formylation. These models can integrate various data types to create a comprehensive picture of the drug's metabolic fate. nih.gov

Furthermore, computational chemistry can aid in the interpretation of spectroscopic data. fmach.it Theoretical calculations of NMR and mass spectra for proposed structures of impurities can be compared with experimental data to confirm their identity. This synergy between computational and analytical chemistry is crucial for the unambiguous characterization of compounds like this compound.

Exploration of Novel Biotransformation Pathways

The formation of this compound is a result of biotransformation processes. While N-demethylation is a known metabolic pathway for many amine-containing compounds, the subsequent N-formylation warrants further investigation. ethz.ch

Future research should aim to identify the specific enzymes responsible for the N-formylation of N-demethylclarithromycin. Studies involving human liver microsomes or recombinant enzyme systems could pinpoint the cytochrome P450 (CYP) isoforms or other enzymes involved in this reaction. Understanding these pathways is critical for predicting potential drug-drug interactions and inter-individual variability in Clarithromycin metabolism.

Investigations into the biotransformation of other amide-containing compounds have revealed various enzymatic reactions, including amide hydrolysis, N-dealkylation, and hydroxylation. researchgate.net Exploring whether similar or novel pathways contribute to the formation or further metabolism of this compound could provide a more complete metabolic map.

Development of Robust Analytical Standards and Methodologies

The availability of high-purity reference standards is fundamental for the accurate quantification of this compound in pharmaceutical preparations. vwr.com These standards are essential for method validation and routine quality control testing.

Efforts will continue in the synthesis and certification of this compound as a reference standard. synthinkchemicals.comusp.org This includes thorough characterization using a battery of analytical techniques to confirm its identity and purity.

The development of robust and validated analytical methods for the routine analysis of this impurity is also a key area of future research. researchgate.net This involves establishing methods with appropriate sensitivity, accuracy, precision, and linearity to meet regulatory requirements. The goal is to have reliable methods that can be easily implemented in quality control laboratories for the analysis of both bulk drug substances and finished pharmaceutical products. researchgate.net

Table 2: Properties of this compound

| Property | Value |

| Synonyms | Clarithromycin EP Impurity H, USP Clarithromycin Impurity H, 3″-N-Demethyl-3″-N-formylclarithromycin, N-Demethyl-N-formyl-6-O-methylerythromycin. synthinkchemicals.com |

| Molecular Formula | C₃₈H₆₇NO₁₄. synthinkchemicals.comusp.org |

| Molecular Weight | 761.94. synthinkchemicals.com |

| CAS Number | 127140-69-6. synthinkchemicals.comusp.org |

This table is interactive. Users can sort and filter the data.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying N-Demethyl-N-formyl Clarithromycin in mixtures?

- Methodology : High-performance liquid chromatography (HPLC) coupled with reference standards (RS) is critical for resolving structural analogs like this compound. For example, the USP Azithromycin Identity RS includes this compound as part of a complex mixture, requiring chromatographic separation to distinguish rotamers (e.g., Rotamer 1 and Rotamer 2) . Infrared spectroscopy (FTIR) can complement HPLC by detecting functional group changes, such as the disappearance of lactone carbonyl peaks (e.g., 1695 cm⁻¹) observed in clarithromycin derivatives .

Q. How can researchers assess the stability of this compound under experimental conditions?

- Methodology : Stability studies should include electrochemical and thermal stress testing. Cyclic voltammetry combined with HPLC can monitor degradation pathways, as shown in studies where clarithromycin concentration decreased by 40% after 4 hours at 0.10–0.70 V . Accelerated stability testing (e.g., 40°C/75% RH) with periodic sampling and quantification via validated HPLC methods is recommended .

Q. What in vivo models are suitable for evaluating the antimicrobial efficacy of this compound?

- Methodology : Murine models, such as BALB/c mice infected with Mycoplasma pneumoniae, are effective for testing dose-response relationships. Subcutaneous administration at escalating doses (e.g., 10–75 mg/kg/day) with endpoints like lung histopathology scores and bronchoalveolar lavage cytokine levels can quantify efficacy .

Advanced Research Questions

Q. How does clarithromycin resistance impact the study of this compound derivatives?

- Methodology : Meta-regression analysis of local clarithromycin resistance rates (e.g., 8% in Australia vs. 48.2% in Turkey) can contextualize derivative efficacy. Resistance-linked mutations (e.g., 23S rRNA point mutations) should be screened using PCR and sequencing in clinical isolates . Synergy assays with other antibiotics (e.g., β-lactams) may identify combinatorial strategies to bypass resistance .

Q. What experimental designs address biofilm-associated tolerance to this compound?

- Methodology : Pre-formed Helicobacter pylori biofilms can be treated with clarithromycin derivatives at 128× MIC, followed by confocal microscopy to quantify live/dead cell ratios. Biofilm matrix penetration assays (e.g., fluorescence-labeled clarithromycin) and proteomic analysis of matrix proteins (e.g., extracellular DNA-binding proteins) are critical for understanding tolerance mechanisms .

Q. How should researchers resolve contradictions in pharmacokinetic data for this compound?

- Methodology : Apply population pharmacokinetic modeling to account for inter-study variability. For example, subgroup analyses of eradication rates (e.g., 72.5% for BQT vs. 65.6% for CTT in Eastern hemisphere studies) should incorporate covariates like publication year and regional resistance trends . Bayesian hierarchical models can adjust for heterogeneity in meta-analyses.

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.